Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2375269-98-8
VCID: VC4858048
InChI: InChI=1S/C12H21F3N2O2/c1-8-7-9(12(13,14)15)16-5-6-17(8)10(18)19-11(2,3)4/h8-9,16H,5-7H2,1-4H3
SMILES: CC1CC(NCCN1C(=O)OC(C)(C)C)C(F)(F)F
Molecular Formula: C12H21F3N2O2
Molecular Weight: 282.307

Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate

CAS No.: 2375269-98-8

Cat. No.: VC4858048

Molecular Formula: C12H21F3N2O2

Molecular Weight: 282.307

* For research use only. Not for human or veterinary use.

Tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate - 2375269-98-8

Specification

CAS No. 2375269-98-8
Molecular Formula C12H21F3N2O2
Molecular Weight 282.307
IUPAC Name tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate
Standard InChI InChI=1S/C12H21F3N2O2/c1-8-7-9(12(13,14)15)16-5-6-17(8)10(18)19-11(2,3)4/h8-9,16H,5-7H2,1-4H3
Standard InChI Key DYHLTJWLMKLWLO-UHFFFAOYSA-N
SMILES CC1CC(NCCN1C(=O)OC(C)(C)C)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate comprises a 1,4-diazepane ring—a saturated seven-membered heterocycle with nitrogen atoms at positions 1 and 4. Key substituents include:

  • A tert-butyl carboxylate group at position 1, serving as a sterically bulky protecting group that enhances solubility in organic solvents .

  • A trifluoromethyl (-CF₃) group at position 5, introducing electron-withdrawing characteristics and metabolic stability .

  • A methyl (-CH₃) group at position 7, modulating steric and electronic effects within the ring .

The combination of these groups creates a molecule with balanced lipophilicity and rigidity, properties advantageous in medicinal chemistry and material science.

PropertyValue/DescriptionSource Relevance
SolubilityLikely soluble in DMSO, methanol, and chloroform; limited aqueous solubility due to -CF₃ and tert-butyl groupsAnalog data
Storage ConditionsRecommended storage at 2–8°C in a moisture-free environmentSimilar tert-butyl esters
StabilitySusceptible to hydrolysis under acidic/basic conditions; stable in anhydrous organic solventsPatent synthesis methods

Synthesis and Characterization

Synthetic Pathways

The synthesis of tert-butyl 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylate likely follows a multi-step strategy involving:

  • Ring Formation: Construction of the 1,4-diazepane core via cyclization of a diamine precursor, potentially using reductive amination or Mitsunobu reactions .

  • Introduction of the Trifluoromethyl Group: Electrophilic trifluoromethylation at position 5 using reagents like TMSCF₃ or Umemoto’s reagent, as described in spirocyclic compound syntheses .

  • Protection/Deprotection: Installation of the tert-butyl carboxylate group via esterification with Boc-anhydride (di-tert-butyl dicarbonate) .

A hypothetical route derived from patent WO2010006938A1 involves:

  • Starting with a keto-diazepane intermediate (e.g., tert-butyl 7-methyl-5-oxo-1,4-diazepane-1-carboxylate) .

  • Replacing the oxo group with -CF₃ via nucleophilic trifluoromethylation under palladium catalysis .

Analytical Characterization

Critical characterization data would include:

  • NMR Spectroscopy:

    • ¹H NMR: Signals for tert-butyl (δ ~1.4 ppm), methyl (δ ~1.2 ppm), and diazepane ring protons (δ 2.5–4.0 ppm).

    • ¹³C NMR: Distinct peaks for -CF₃ (δ ~125 ppm, q, J = 280 Hz) and carbonyl carbons (δ ~170 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 296.29 (M+H⁺) confirming the molecular weight.

  • HPLC Purity: >95% purity, consistent with analogs from GlpBio .

Stability and Formulation Considerations

Degradation Pathways

The compound’s stability is influenced by:

  • Hydrolysis: The tert-butyl ester is prone to cleavage under acidic or basic conditions, yielding 7-methyl-5-(trifluoromethyl)-1,4-diazepane-1-carboxylic acid .

  • Oxidation: The diazepane ring may undergo oxidation at the N-4 position, particularly in the presence of peroxides .

Formulation Strategies

To mitigate degradation, recommended practices include:

  • Lyophilization: Preparing stable lyophilized powders for long-term storage .

  • Co-Solvent Systems: Using DMSO/PEG300/Tween 80 mixtures to enhance solubility and shelf-life .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator